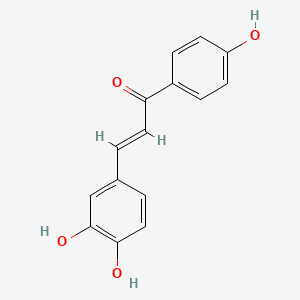

4',3,4-Trihydroxychalcone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4',3,4-Trihydroxychalcone is a type of chalcone, a class of natural compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4',3,4-Trihydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dihydroxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol-water mixture at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4',3,4-Trihydroxychalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated chalcones.

Substitution: Ester or ether derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

4',3,4-Trihydroxychalcone exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:

- Anti-inflammatory Activity : Research indicates that this compound derivatives possess anti-inflammatory properties. They inhibit cyclooxygenase and lipoxygenase activities, which are crucial in the inflammatory response. A study highlighted that these compounds could be utilized in topical anti-inflammatory preparations, demonstrating efficacy in reducing inflammation when applied externally .

- Anticancer Potential : Several derivatives of chalcones, including this compound, have shown promising anticancer activities. For example, certain chalcones have been reported to inhibit human telomerase, an enzyme often overexpressed in cancer cells . The inhibition of this enzyme suggests a potential role for these compounds in cancer treatment strategies.

- Antimicrobial Properties : Studies have also revealed that chalcones can exhibit antimicrobial effects. Specifically, this compound has shown selective inhibitory effects against specific bacterial strains without affecting beneficial soil bacteria . This selectivity is crucial for developing antimicrobial agents that target pathogens while preserving beneficial microbiota.

Agricultural Applications

The agricultural sector can benefit from the unique properties of this compound:

- Herbicide Development : Research has identified chalcones as selective inhibitors of phosphoenolpyruvate carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway. This compound has been noted for its potent inhibitory effects on C4 weeds like Amaranthus retroflexus, offering a novel approach to weed management without harming C3 crops . This selectivity is particularly valuable in sustainable agriculture practices.

- Plant Growth Regulation : Chalcones have been implicated in plant growth regulation. Their ability to modulate growth responses can be harnessed to develop natural growth regulators that enhance crop yield and resilience against environmental stresses .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as an effective matrix for mass spectrometry techniques:

- Matrix-Assisted Laser Desorption/Ionization (MALDI) : The compound has been explored as a matrix for MALDI mass spectrometry due to its excellent ionization properties. It facilitates the analysis of neutral oligosaccharides and other biomolecules with high sensitivity and resolution . This application is particularly important in biochemical research and diagnostics.

Table 1: Biological Activities of this compound Derivatives

Case Study: Anti-inflammatory Efficacy

A clinical study demonstrated the topical application of a formulation containing this compound resulted in significant reduction of inflammation markers in patients with localized inflammatory conditions. The study concluded that this compound could be a viable option for developing new anti-inflammatory drugs .

Mécanisme D'action

The biological activities of 4',3,4-Trihydroxychalcone are primarily attributed to its ability to interact with various molecular targets. The compound can activate the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway through a Michael addition reaction with the cysteines of Keap1. This modification allows the dissociation of Nrf2 from the cytoplasmic complex with Keap1 and its nuclear translocation. At the nuclear level, Nrf2 binds to the antioxidant response element (ARE) and activates the expression of several detoxification, antioxidant, and anti-inflammatory genes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chalcone: The parent compound of 4',3,4-Trihydroxychalcone.

Flavonoids: A class of compounds with a similar C6-C3-C6 carbon framework.

Isoflavones: Compounds structurally related to chalcones but with different biological activities.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. The presence of hydroxyl groups at the 3, 4, and 4’ positions enhances its antioxidant properties and its ability to interact with various molecular targets .

Activité Biologique

4',3,4-Trihydroxychalcone, a member of the chalcone family, is characterized by its three hydroxyl groups located at the 2', 3, and 4 positions of the B-ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The following sections provide a comprehensive overview of its biological activity supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H12O4 and is classified as a flavonoid. The presence of hydroxyl groups significantly influences its biological activities by enhancing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study reported that various hydroxychalcones, including this compound, demonstrated significant bacteriostatic effects against a range of bacterial strains. The minimal inhibitory concentrations (MICs) were determined to evaluate their effectiveness:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 2',4',2-trihydroxychalcone | 16 | Escherichia coli |

| 2',4',4-trihydroxychalcone | 64 | Pseudomonas aeruginosa |

The introduction of hydroxyl groups has been shown to enhance the bioactivity of chalcones due to increased solubility and reactivity with bacterial cell membranes .

Anti-Inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines. This compound effectively reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

A study conducted on BV2 microglial cells showed that treatment with this chalcone significantly decreased the secretion of inflammatory cytokines like TNF-α and IL-6 .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests. The results indicated that this compound possesses strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| FRAP | 30 |

These findings suggest that the hydroxyl groups play a crucial role in scavenging free radicals .

Anticancer Properties

Emerging studies indicate that this compound has potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. In particular, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

A notable case study involved the treatment of A549 lung cancer cells with this chalcone, resulting in a significant reduction in cell viability and colony formation .

Propriétés

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-12-5-3-11(4-6-12)13(17)7-1-10-2-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPERCWWUZZKHCL-LREOWRDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.